Glycyl-D-aspartic acid

Übersicht

Beschreibung

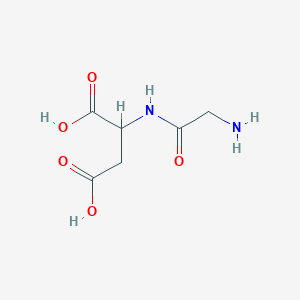

Glycyl-D-aspartic acid (C₆H₁₀N₂O₅, molecular weight 190.15 g/mol) is a dipeptide composed of glycine and D-aspartic acid linked via a peptide bond . Its CAS registry number is 17343-03-2, and it is characterized by a density of 1.499 g/cm³, a boiling point of 468.7°C, and a flashpoint of 237.3°C . The compound is stored at -15°C to maintain stability . This compound is structurally significant due to the D-configuration of the aspartic acid residue, which influences its conformational behavior and biological interactions, particularly in integrin-binding studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyl-D-aspartic acid can be synthesized through several methods. One common approach involves the coupling of glycine and D-aspartic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Analyse Chemischer Reaktionen

Types of Reactions: Glycyl-D-aspartic acid undergoes various chemical reactions, including:

Condensation Reactions: It can react with ninhydrin in the presence of cationic gemini surfactants, leading to the formation of Ruhemann’s purple.

Acid-Base Reactions: The compound exhibits protolytic equilibria in aqueous solutions, with stepwise dissociation constants determined through potentiometric titration.

Common Reagents and Conditions:

Condensation Reactions: Ninhydrin, cationic gemini surfactants, organic solvents, and specific pH conditions (e.g., pH 5.0) are commonly used.

Acid-Base Reactions: Potassium nitrate as a background electrolyte, and controlled ionic strengths and temperatures.

Major Products:

Condensation Reactions: The major product is Ruhemann’s purple, a chromophore used in biochemical assays.

Acid-Base Reactions: The dissociation products include various ionic species of this compound.

Wissenschaftliche Forschungsanwendungen

Integrin Binding and Cell Adhesion

Glycyl-D-aspartic acid is known for its ability to bind to integrins, which are proteins that facilitate cell adhesion to the extracellular matrix. The presence of the Gly-Asp sequence is crucial for this binding, as it mimics the natural ligands that interact with integrins. Research indicates that peptides containing this sequence can enhance the adhesion of cells, which is vital for tissue engineering and regenerative medicine .

Drug Development

The understanding of how this compound interacts with integrins has led to its use in drug development, particularly for cardiovascular diseases and cancer therapies. Peptides derived from this compound are being explored as potential therapeutic agents that can inhibit integrin binding, thus preventing tumor metastasis and enhancing the efficacy of certain drugs .

Tissue Engineering

In tissue engineering, this compound is utilized to promote cell adhesion and proliferation on scaffolds designed for tissue regeneration. By modifying these scaffolds with peptides that mimic the extracellular matrix, researchers have observed improved outcomes in cell growth and tissue integration . This application is particularly relevant for vascular grafts and cardiac patches.

Coordination Chemistry

Research has demonstrated that this compound can form complexes with metal ions, such as oxovanadium(IV). These complexes have been studied using potentiometric and spectroscopic methods to understand their stability and coordination modes. The formation constants of these complexes vary depending on pH and ligand-to-metal ratios, revealing important insights into their potential applications in catalysis and medicinal chemistry .

Antibacterial Properties

Some derivatives of D-amino acids, including this compound, have shown antibacterial properties. Studies indicate that these compounds can inhibit bacterial growth by interfering with cellular processes, making them candidates for developing new antimicrobial agents .

Integrin Binding Studies

A study conducted by Nath et al. utilized molecular dynamics simulations to explore the conformational preferences of this compound analogs in various solvent environments. Results indicated that specific conformations were more favorable for integrin binding, suggesting that modifications to the peptide structure could enhance its efficacy as an integrin-targeting agent .

Tissue Regeneration Research

In a tissue engineering application, scaffolds coated with this compound were tested for their ability to support endothelial cell growth. The study found that cells adhered more effectively to modified scaffolds compared to unmodified ones, demonstrating the peptide's potential to improve tissue integration in vascular grafts .

Metal Complex Stability Analysis

Research on oxovanadium(IV) complexes involving this compound provided insights into their stability across different pH levels. This study highlighted how variations in the peptide's structure could influence complex formation, which is critical for designing effective metal-based drugs .

Wirkmechanismus

The mechanism of action of glycyl-D-aspartic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Analog: Glycyl-L-Aspartic Acid

Glycyl-L-aspartic acid (N-glycyl-L-aspartic acid, CAS 4685-12-5) shares the same molecular formula (C₆H₁₀N₂O₅) and weight (190.15 g/mol) as its D-form counterpart but differs in stereochemistry at the aspartic acid residue . The L-configuration alters its three-dimensional conformation, reducing its compatibility with integrin receptors that preferentially recognize D-amino acid motifs .

Key Differences :

- Biological Activity : The D-form exhibits enhanced integrin-binding affinity due to conformations stabilized by hydrogen bonding (e.g., Arg-NεH···O=Cγ-Asp interactions in membrane-mimicking solvents) .

- Solvent Interactions : In dimethyl sulfoxide (DMSO)-d6, Glycyl-D-aspartic acid adopts conformations with pseudo-dihedral angles (−45° ≤ θ ≤ +45°), critical for integrin recognition, whereas the L-form lacks this propensity .

Tripeptide Analogs: Ac-RGD vs. Ac-rGd

Acetyl-arginyl-glycyl-aspartic acid (Ac-RGD) and its chiral analog Acetyl-(D)arginyl-glycyl-(D)aspartic acid (Ac-rGd) are tripeptides containing glycine and aspartic acid. Ac-rGd, which incorporates D-aspartic acid, demonstrates superior integrin-binding efficiency compared to Ac-RGD .

Research Findings :

- Conformational Flexibility : Molecular dynamics simulations and NMR studies reveal that Ac-rGd adopts 38% more conformers within the integrin-binding pseudo-dihedral angle range (−45° to +45°) compared to Ac-RGD in water/DMSO mixtures .

- Membrane Mimetics : In DMSO-d6, Ac-rGd forms stable hydrogen bonds between the arginine side chain and aspartic acid carboxyl group, enhancing its structural fitness for integrin binding .

β-Alanine-Substituted Analog: Ac-RXD

Acetyl-arginyl-β-alanyl-aspartic acid (Ac-RXD) replaces glycine with β-alanine, altering the peptide backbone flexibility. While Ac-RXD exhibits a higher number of conformers than Ac-RGD, it underperforms compared to Ac-rGd in integrin-binding assays due to suboptimal interatomic distances and angles .

Structural Limitations :

- The β-alanine insertion disrupts the ideal spatial arrangement required for integrin recognition, reducing binding efficacy by ~25% compared to Ac-rGd .

Other Glycyl-D-Amino Acid Dipeptides

This compound belongs to a broader class of dipeptides with D-amino acids. Comparisons with analogs like glycyl-D-alanine (PubChem CID: 1437) and glycyl-D-leucine (CID: 1473) highlight the critical role of the aspartic acid side chain in biological interactions :

| Compound | Molecular Formula | CAS Number | Key Property | Biological Relevance |

|---|---|---|---|---|

| This compound | C₆H₁₀N₂O₅ | 17343-03-2 | Carboxylic acid side chain, -15°C storage | Integrin binding, cell adhesion |

| Glycyl-D-alanine | C₅H₁₀N₂O₃ | 2627-61-0 | Methyl side chain | Limited biological signaling |

| Glycyl-D-leucine | C₈H₁₆N₂O₃ | 13095-56-0 | Hydrophobic isobutyl side chain | Enzymatic stability studies |

Functional Insights :

- The carboxylic acid group in aspartic acid enables charge-mediated interactions absent in alanine or leucine analogs, making this compound uniquely suited for targeting charged receptor sites .

Data Tables

Table 1: Physicochemical Properties of this compound and Key Analogs

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Storage Condition |

|---|---|---|---|---|

| This compound | 190.15 | 1.499 | 468.7 | -15°C |

| Glycyl-L-aspartic acid | 190.15 | 1.501* | 467.9* | -15°C |

| Ac-rGd | 402.42 | 1.32 (in DMSO) | N/A | Room temperature |

*Estimated based on L-form analogs .

Table 2: Integrin-Binding Efficiency of Aspartic Acid-Containing Peptides

| Peptide | % Conformers in −45° ≤ θ ≤ +45° | Hydrogen Bonds in DMSO-d6 | Relative Binding Affinity |

|---|---|---|---|

| Ac-RGD | 22% | 1–2 | 1.0 (baseline) |

| Ac-rGd | 60% | 3–4 | 2.7 ± 0.3 |

| Ac-RXD | 45% | 2–3 | 1.8 ± 0.2 |

Data sourced from molecular dynamics simulations and NMR validations .

Biologische Aktivität

Glycyl-D-aspartic acid (GDA) is a synthetic dipeptide that has garnered interest in the field of neuroscience and endocrinology due to its structural similarities to naturally occurring compounds like N-methyl-D-aspartate (NMDA). This article delves into the biological activity of GDA, focusing on its interactions within the central nervous system and its potential effects on hormone regulation, particularly testosterone levels.

GDA consists of two amino acids: glycine and D-aspartate. The presence of D-aspartate is critical as it is implicated in various physiological processes, including neurotransmission and hormone release. GDA functions as a model hapten for studying NMDA-like compounds, which are known to influence synaptic plasticity and neuroendocrine functions.

Table 1: Comparison of Structural Properties

| Property | This compound | N-Methyl-D-Aspartate |

|---|---|---|

| Molecular Weight | 175.19 g/mol | 189.22 g/mol |

| Configuration | Dipeptide | Amino Acid |

| Receptor Interaction | NMDA Receptors | NMDA Receptors |

Biological Activity in the Central Nervous System

Research indicates that GDA exhibits specific binding properties to neurons within various regions of the central nervous system, including the cerebral cortex and hippocampus. A study characterized an antiserum to GDA, revealing that it stained positively in neuronal tissues, suggesting its role in modulating neuronal activity . The specificity of this interaction was confirmed through enzyme immunoassays, demonstrating that GDA binds selectively to d-aspartate-like structures .

Case Study: Immunocytochemical Analysis

In a notable case study, researchers utilized immunocytochemistry to explore the distribution of GDA in brain tissues. They found that GDA binding was significantly inhibited by other NMDA-related compounds, reinforcing its specificity for d-aspartate configurations . This suggests that GDA may play a role in neurotransmitter release and synaptic modulation.

Hormonal Regulation and Testosterone Levels

GDA's biological activity extends beyond the central nervous system; it also influences hormonal pathways. D-aspartic acid (DAA), closely related to GDA, has been shown to enhance testosterone release through multiple mechanisms:

- Stimulation of Gonadotropin-Releasing Hormone (GnRH) : DAA can induce GnRH release from the hypothalamus, which subsequently stimulates luteinizing hormone (LH) release from the pituitary gland.

- Direct Action on Leydig Cells : In vitro studies have demonstrated that DAA increases testosterone synthesis in Leydig cells via cyclic adenosine monophosphate (cAMP) pathways .

Table 2: Summary of Hormonal Effects

Research Findings

A systematic review highlighted that while DAA supplementation can lead to significant increases in testosterone levels in animal models, human studies have produced inconsistent results. For instance, one clinical trial reported a 42% increase in testosterone levels after 12 days of DAA supplementation among healthy males, while another study showed no significant changes in active individuals undergoing resistance training .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of glycyl-D-aspartic acid, and how do they influence experimental design?

this compound (C₆H₁₀N₂O₅, MW 190.15 g/mol) has a boiling point of 468.7°C, density of 1.499 g/cm³, and requires storage at -15°C to maintain stability . These properties dictate solvent selection (e.g., aqueous buffers for solubility), temperature control during synthesis, and analytical methods like HPLC or mass spectrometry for purity assessment. For reproducibility, refer to primary literature for validated protocols .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

- NMR : Use ¹H/¹³C NMR to confirm stereochemistry (D-configuration) and peptide bond formation. Compare peaks with reference spectra from databases like NIST Chemistry WebBook .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 210 nm) to assess purity. Retention times should align with standards .

- Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (m/z 191.07 [M+H]⁺) .

Q. How can researchers ensure reproducibility of this compound synthesis protocols?

Follow these steps:

- Use protected amino acids (e.g., Boc-D-Asp-OH) to prevent racemization during solid-phase peptide synthesis .

- Document reaction conditions (pH, temperature, coupling agents) meticulously.

- Validate yields via triplicate experiments and cross-check with published data .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity in enzyme inhibition studies be resolved?

- Meta-Analysis : Systematically review primary studies to identify confounding variables (e.g., assay pH, enzyme isoforms) .

- Dose-Response Curves : Replicate experiments across multiple labs using standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) and statistical validation (ANOVA with post-hoc tests) .

- Structural Modeling : Perform molecular docking to assess binding affinity variations due to conformational changes .

Q. What experimental strategies are optimal for studying this compound’s role in neuronal signaling pathways?

- In Vitro Models : Use primary neuronal cultures treated with this compound (1–100 µM) and measure Ca²⁺ flux via fluorescence imaging .

- Knockout Studies : Employ CRISPR-Cas9 to delete aspartate receptors in model organisms and compare signaling outcomes .

- Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map pathway interactions .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

- Sample Preparation : Deproteinize serum/plasma using acetonitrile (1:2 v/v) to reduce interference .

- Calibration Standards : Prepare a matrix-matched calibration curve (0.1–50 µg/mL) to account for ion suppression in LC-MS .

- Method Validation : Assess precision (RSD < 15%), recovery (80–120%), and LOD/LOQ (e.g., 0.05 µg/mL) per ICH guidelines .

Q. Methodological Recommendations

- Literature Review : Use systematic reviews (PRISMA guidelines) to identify knowledge gaps and avoid redundant studies .

- Data Validation : Cross-verify experimental results with databases like NIST or PubChem to ensure accuracy .

- Ethical Practices : Cite primary sources rigorously and disclose funding/conflicts of interest per journal standards .

Eigenschaften

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCPDJAQCXWPTF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.